Pentanethioamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXIGVUMVPUWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501602 | |
| Record name | Pentanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16536-94-0 | |
| Record name | Pentanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pentanethioamide in Contemporary Chemical Research: a Critical Overview
Evolution of Thioamide Chemistry and Pentanethioamide's Position
Thioamide chemistry has a rich history spanning over a century, with these compounds being recognized for their significant and growing impact on the development of chemistry. acs.org Thioamides, including this compound, are characterized by the replacement of the carbonyl oxygen of an amide with a sulfur atom. This single-atom substitution leads to profound changes in the molecule's properties. nih.gov The thioamide functional group imparts increased reactivity towards both nucleophiles and electrophiles compared to its amide counterpart, a consequence of a weaker carbon-sulfur double bond. nih.gov
Historically, thioamides were primarily viewed as synthetic intermediates. nih.gov A common method for their preparation involves the thionation of the corresponding amides using reagents like phosphorus pentasulfide or Lawesson's reagent. acs.org More recent synthetic strategies include the reaction of isothiocyanates with aromatic and heteroaromatic compounds. acs.orgdokumen.pub
This compound, as a member of the thioamide family, benefits from these synthetic advancements and shares the characteristic reactivity of the thioamide group. Its aliphatic five-carbon chain provides a foundation for diverse chemical modifications, making it a valuable synthon in the construction of more complex molecules, particularly heterocycles. acs.orgspringerprofessional.de The chemical and physical properties of thioamides are largely dictated by the thiocarbonyl group and the nitrogen atom, which act as two active centers. acs.org
Current Research Trajectories and Emerging Paradigms in this compound Studies
Modern research on this compound and other thioamides is exploring their potential in various applications, moving beyond their traditional role as synthetic intermediates. A significant area of investigation is their use as building blocks for the synthesis of biologically active heterocyclic compounds. acs.orgspringerprofessional.deresearchgate.net For instance, N-arylthioamides, including derivatives of this compound, have been utilized in the iron-catalyzed synthesis of benzothiazoles through C-S/C-H activation. researchgate.net
Furthermore, electrochemical methods are emerging as a sustainable and efficient approach for transformations involving thioamides. acs.orgacs.org Continuous flow electrochemical processes have been employed for the conversion of N-arylthioamides into benzothiazoles, highlighting a green chemistry approach that avoids hazardous reagents. acs.orgacs.org
The unique properties of the thioamide bond are also being harnessed in peptide and protein chemistry. nih.govspringerprofessional.desci-hub.se The substitution of an amide with a thioamide can influence peptide conformation, hydrogen bonding, and stability, making it a useful tool for creating peptides with enhanced or novel biological activities. nih.govspringerprofessional.desci-hub.se While research has focused on thioamidated peptides in general, the principles are applicable to structures incorporating a this compound moiety.
Some recent studies have also identified this compound in the context of natural product analysis, suggesting its potential natural occurrence and biological roles. researchgate.net For example, it has been detected in studies investigating the enhancement of secondary metabolites in plants. researchgate.net
Interdisciplinary Significance of this compound within Chemical Sciences
The utility of this compound extends across several sub-disciplines of chemistry, underscoring its interdisciplinary importance.
In medicinal chemistry , thioamide-containing compounds have shown promise as therapeutic agents. nih.gov For example, certain thioamides are known to possess antifungal properties by acting as histone deacetylase (HDAC) inhibitors. google.com this compound derivatives have been synthesized and investigated for their potential as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, which could offer a novel approach to combating antibiotic resistance. nottingham.ac.uk Additionally, derivatives have been explored in the context of developing treatments for neurodegenerative disorders. google.com
In coordination chemistry , the soft sulfur atom of the thioamide group allows it to act as a ligand for a variety of metals, particularly soft metals. dokumen.pubspringerprofessional.de This property opens up possibilities for the design of new catalysts and functional materials.
The table below summarizes some of the key physical and chemical properties of a derivative of this compound, providing a quantitative basis for its chemical behavior.
| Property | Predicted Value | Unit |
| Boiling Point | 341 | °C |
| Water Solubility | 0.647 | g/L |
| LogP (Octanol-Water Partition Coefficient) | 1.44 | - |
| pKa (acidic) | 6.48 | - |
| pKa (basic) | 9.04 | - |
| Melting Point | 160 | °C |
| Density | 1.15 | g/cm³ |
| Data for 3,5-Dimethyl-1H-pyrazole-1-pentanethioamide. epa.gov |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Pentanethioamide and Its Structural Analogues
Strategic Approaches for Pentanethioamide Synthesis
Thio-Ritter-Type Reaction Pathways for Thioamide Formation
A significant advancement in thioamide synthesis is the development of a thio-Ritter-type reaction. This method provides a direct approach to thioamides from readily available starting materials. rsc.org The classical Ritter reaction involves the reaction of a nitrile with a carbocation source in the presence of water to form an amide. chemrxiv.org The thio-Ritter reaction adapts this concept by using hydrogen sulfide (B99878) as the sulfur source to yield a thioamide. rsc.orgchemrxiv.org
The reaction proceeds through the in situ generation of a carbocation from an alkyl or benzyl (B1604629) bromide, which then reacts with a nitrile to form a nitrilium ion intermediate. chemrxiv.org Subsequent treatment with hydrogen sulfide furnishes the desired thioamide. chemrxiv.org A key advantage of this methodology is its broad substrate scope, allowing for the synthesis of a variety of thioamides. rsc.org However, a notable consideration is the use of toxic hydrogen sulfide, which requires careful handling. chemrxiv.org The planarity of the carbocation intermediate can also lead to a racemic mixture of products when a chiral center is formed. chemrxiv.org
Electrochemical Synthesis Protocols for this compound Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of various organic compounds, including nitrogen- and sulfur-containing heterocycles. researchgate.netresearchgate.netdoaj.org These techniques can avoid the use of harsh reagents and offer high selectivity. rsc.org While specific protocols for the direct electrochemical synthesis of this compound are not extensively detailed in the reviewed literature, the principles of electrochemical synthesis of related compounds, such as sulfonamides and oxazoles, suggest potential pathways. researchgate.netresearchgate.net
For instance, the electrochemical synthesis of polysubstituted oxazoles has been achieved from ketones and acetonitrile, proceeding through a Ritter-type reaction and oxidative cyclization. researchgate.net This indicates the feasibility of electrochemically generating key intermediates that could be trapped with a sulfur source to form thioamides. The anodic oxidation of amides or hydroxamic acid derivatives to generate nitrenium ions is another electrochemical strategy that could be adapted for thioamide synthesis. nih.gov The development of specific electrochemical protocols for this compound would likely involve the optimization of electrolytes, electrode materials, and reaction conditions to favor the formation of the thioamide functional group.
Novel Catalytic and Green Chemistry Innovations in Thioamide Preparation
Recent innovations in thioamide synthesis have focused on the principles of green chemistry, aiming for more environmentally benign and sustainable processes. researchgate.netmdpi.com One such development is the use of humic acid as a recyclable and biodegradable catalyst for the synthesis of thioamides via a multi-component reaction of an aldehyde, an amine, and elemental sulfur. researchgate.netresearchgate.net This solvent-free approach offers high yields and tolerates a wide range of functional groups on both aromatic and aliphatic starting materials. researchgate.net
Another green approach involves the use of water as a mediator for the synthesis of thioamides without the need for added energy, additives, or catalysts. organic-chemistry.org The Kindler thioamide synthesis, a three-component condensation of aldehydes, amines, and elemental sulfur, has also been adapted to be more environmentally friendly through microwave-enhanced protocols in solvents like 1-methyl-2-pyrrolidone (NMP). organic-chemistry.org Furthermore, methods utilizing elemental sulfur in combination with sodium sulfide for the direct thioacylation of amines with nitroalkanes present a mild and efficient route to thioamides. nih.gov These catalytic and green methodologies represent a significant step towards more sustainable chemical manufacturing.
Directed Synthesis of Substituted this compound Derivatives
Synthesis of N-Substituted Pentanethioamides and Related Structures
The synthesis of N-substituted thioamides is crucial for generating derivatives with diverse properties. Many of the modern thioamide synthesis methods are amenable to the use of primary and secondary amines, directly leading to N-substituted products. For example, the multi-component reaction involving an aldehyde, an amine, and a sulfur source is a versatile method for producing a wide array of N-substituted thioamides. researchgate.net The choice of the amine starting material directly dictates the substitution pattern on the nitrogen atom of the resulting thioamide.
Furthermore, established methods for the synthesis of N-substituted amides can potentially be adapted for their thio-analogues. For instance, the direct conversion of nitriles to N-substituted amides catalyzed by copper complexes in water could conceptually be modified with a suitable sulfurating agent. researchgate.net Similarly, the Hofmann rearrangement of primary amides to produce isocyanates, which are then trapped with an amine, is a classic route to N-substituted ureas and could inspire thio-analogous pathways. organic-chemistry.orgthieme.de The development of robust methods for the synthesis of N-acylsulfenamides from primary amides and N-thiosuccinimides also provides a platform for further functionalization at the nitrogen atom. nih.gov
Systematic Modifications of the Carbon Chain in this compound Analogues
Systematic modification of the carbon chain in this compound analogues allows for the fine-tuning of their physical, chemical, and biological properties. While specific literature on the systematic modification of the this compound backbone is not abundant, general strategies from the synthesis of other structurally related molecules can be applied. For instance, the synthesis of anandamide (B1667382) analogues has involved the modification of the hydrophobic tail by introducing phenyl, substituted phenyl, or heterocyclic rings at the terminal carbon. nih.gov This was achieved through coupling reactions of terminal alkynes followed by partial hydrogenation. nih.gov
Similarly, in the synthesis of bengamide E analogues, a library of compounds was generated by modifying the terminal olefinic position to investigate structure-activity relationships. nih.gov These approaches, which involve building up the carbon skeleton through strategic coupling reactions, could be applied to the synthesis of this compound analogues with varying chain lengths, branching, or the introduction of cyclic moieties. One-pot protocols for the synthesis of highly substituted benzofurans, involving regioselective halogenation followed by metal-mediated O-arylation, also demonstrate the power of sequential reactions to build molecular complexity, a principle that is transferable to the synthesis of complex this compound analogues. mdpi.com
In-depth Mechanistic Investigations of this compound Formation and Transformation Reactions
The synthesis and transformation of this compound, like other thioamides, are governed by complex reaction mechanisms involving various intermediates and transition states. Understanding these pathways is crucial for optimizing synthetic routes and controlling product outcomes. Mechanistic studies, combining experimental evidence with computational analysis, have shed light on the intricate steps involved in thioamide chemistry.
Elucidation of Reaction Intermediates and Transition States in Thioamide Synthesis
The formation of the thioamide functional group can be achieved through several synthetic routes, each characterized by unique intermediates and transition states. While direct thionation of the corresponding amide (pentanamide) is a common conceptual pathway, other methods starting from different precursors have been mechanistically investigated.
One well-studied approach involves the reaction of primary nitroalkanes (such as 1-nitropentane) with amines in the presence of elemental sulfur and sodium sulfide. nih.gov Mechanistic studies have explored several plausible pathways for this transformation. One possibility involves the initial formation of an oxoamide, which is subsequently thionated. However, control experiments have largely ruled out this pathway. nih.gov Another potential route suggests the amine reacts with sulfur to form an electrophilic species that then reacts with the nitroalkane. This, too, has been shown to be unlikely. nih.gov
The most supported mechanism involves the in situ generation of a thiocarbonyl intermediate from the nitroalkane and sulfur reagents. nih.gov This thioacylating species is then trapped by the amine to yield the final thioamide product. nih.gov Evidence for this pathway comes from trapping experiments and NMR/HRMS studies that have identified related dithiocarboxylate intermediates when the reaction is performed in the absence of an amine. nih.gov The reaction is believed to proceed through the deprotonation of the nitroalkane, followed by a reaction with sulfur to generate the active thioacyl species. chemrxiv.org
In other synthetic strategies, such as those starting from α-keto acids and amines, imine or iminium ion intermediates are formed, which then react with a sulfur source. chemrxiv.org Similarly, reactions utilizing amino aldehydes and amino acids can proceed through an imine intermediate that reacts with a nucleophilic sulfur species generated from elemental sulfur and sodium sulfide. chemrxiv.org
Density functional theory (DFT) calculations have been employed to explore the mechanisms of related thioamide reactions, such as the silver-promoted coupling of N-protected amino acids with thioacetylated amino esters. These studies revealed that the reaction proceeds through a silver-assisted addition of a carboxylate to the thioamide, followed by sulfur extrusion. A key intermediate in this process is an isoimide, which subsequently rearranges to an imide via a concerted pericyclic nih.govchemrxiv.org-acyl shift. researchgate.net While this is a transformation of a thioamide, it highlights the types of complex intermediates and transition states that can be involved in thioamide chemistry.
| Starting Precursor(s) | Proposed Key Intermediates | General Mechanistic Feature |
|---|---|---|
| Nitroalkane + Amine + S8/Na2S | aci-Nitronate salt, Thioacylating species (e.g., dithiocarboxylate) | In-situ generation of a thiocarbonyl intermediate, subsequently trapped by the amine. nih.govchemrxiv.org |
| α-Keto acid + Amine + Sulfur source | Imine/Iminium ion | Formation of a C=N bond followed by reaction with a sulfur species. chemrxiv.org |
| Amino aldehyde + Amino acid + S8/Na2S | Imine | Copper(II) can be used to form a chelate with the imine intermediate to prevent racemization. nih.gov |
| Amide + Thionating Agent (e.g., Lawesson's Reagent) | Tetrahedral intermediate | Direct conversion of the carbonyl oxygen to sulfur. chemrxiv.org |
Kinetic and Thermodynamic Influences on this compound Synthetic Pathways
The outcome of a chemical reaction can be dictated by either kinetic or thermodynamic control. wikipedia.org This distinction is critical when competing reaction pathways can lead to different products, a common scenario in the synthesis of complex molecules like this compound and its analogues. wikipedia.org
Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. This occurs because the reaction pathway leading to this product has the lowest activation energy (Ea). Kinetically controlled reactions are typically run at low temperatures and for short durations, conditions under which the reactions are effectively irreversible. libretexts.orgyoutube.com Once the product is formed, the molecules lack sufficient energy to overcome the reverse activation barrier and revert to the starting materials or convert to a more stable product.
Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, irrespective of its rate of formation. This is achieved when the reaction is reversible, allowing an equilibrium to be established. libretexts.org These conditions, typically higher temperatures and longer reaction times, provide enough energy for the system to explore different pathways, including the reverse reactions. youtube.com Over time, the product distribution will reflect the relative thermodynamic stabilities of the possible products, with the lowest energy (most stable) product predominating. wikipedia.org
In the context of this compound synthesis, these principles can influence product purity and the formation of isomers or byproducts. For instance, in reactions with multiple reactive sites, the choice of reaction conditions can direct the reaction to a specific outcome. A reaction might yield one isomer as the kinetic product at low temperature, but a more stable isomer as the thermodynamic product at elevated temperatures. wikipedia.org For example, the Diels-Alder reaction of cyclopentadiene (B3395910) with furan (B31954) yields the less stable endo isomer under kinetic control (room temperature), while the more stable exo isomer is formed under thermodynamic control (81°C, long reaction times). wikipedia.org While not a direct synthesis of this compound, this illustrates the principle. Control of reaction temperature and time is therefore a crucial tool for a synthetic chemist to selectively obtain the desired thioamide product. youtube.commit.edu
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Governing Principle | Rate of reaction (fastest-formed product) | Product stability (most stable product) |
| Reaction Conditions | Low temperature, short reaction time. youtube.com | High temperature, long reaction time. youtube.com |
| Reversibility | Irreversible or quasi-irreversible. libretexts.org | Reversible, equilibrium is established. wikipedia.org |
| Activation Energy | The favored product is formed via the lowest activation energy barrier. | Activation energy barriers are overcome for all pathways. |
Electrochemical Reaction Mechanisms in Thioamide Synthesis and Functionalization
Electrochemistry offers a powerful and often greener alternative to traditional chemical synthesis, using electrons as a "reagent" to drive reactions. bohrium.com While the direct electrochemical synthesis of simple aliphatic thioamides like this compound is not extensively documented, the principles and mechanisms can be inferred from related electrochemical transformations, particularly the synthesis of α-ketothioamides. organic-chemistry.org
One reported method involves the electrochemical synthesis of α-ketothioamides from Bunte salts and secondary amines. organic-chemistry.org The proposed mechanism for such a reaction likely involves the following key steps:
Anodic Oxidation: The reaction is initiated at the anode. The Bunte salt may be oxidized, or another species in the reaction medium could be oxidized to generate a reactive intermediate.
Intermediate Formation: The electrochemically generated species then reacts with the other components. For example, the oxidation could lead to a species that facilitates the formation of a thioacyl intermediate.
Nucleophilic Attack: The secondary amine acts as a nucleophile, attacking the reactive thioacyl intermediate.
Product Formation: Subsequent steps lead to the final α-ketothioamide product.
Electrochemical methods provide several advantages, including mild reaction conditions (often at room temperature), high chemoselectivity, and avoidance of harsh chemical oxidants or reductants. bohrium.comorganic-chemistry.orgrsc.org The reaction can be finely tuned by controlling parameters such as electrode potential, current density, solvent, and supporting electrolyte.
In the functionalization of thioamides, electrochemical methods can also play a role. The thioamide group itself has distinct electronic properties, with the sulfur atom being a reactive site for both electrophiles and nucleophiles. researchgate.netspringerprofessional.de Electrochemical oxidation could potentially generate a radical cation on the thioamide moiety, opening pathways for further functionalization reactions. Conversely, cathodic reduction could generate a radical anion, leading to different reaction outcomes. The specific mechanism would depend heavily on the substrate, the reaction conditions, and the nature of the working electrode. researchgate.net
Tautomeric Equilibria and Conformational Landscape of Pentanethioamide
Advanced Spectroscopic Probes for Tautomeric and Conformational AnalysisA significant portion of the proposed article was dedicated to the application of various sophisticated spectroscopic techniques to elucidate the structural and dynamic properties of pentanethioamide. The planned subsections included:
X-ray Diffraction Studies for Solid-State Tautomeric Forms and Hydrogen Bonding Networks:For the solid state, X-ray diffraction would be the definitive method to determine the three-dimensional structure of this compound. This technique would reveal which tautomer is present in the crystalline form and provide detailed information about intermolecular interactions, such as hydrogen bonding networks.
Despite the comprehensive outline for the investigation of this compound, the lack of primary research, including experimental data and theoretical calculations, makes it impossible to provide a scientifically accurate and informative article on this specific compound at this time. Further research would be required to characterize its chemical properties.
Environmental Factors Influencing this compound Tautomeric Equilibria
The tautomeric equilibrium between the thione and thiol forms of this compound is not static but is dynamically influenced by its surrounding environment. Key factors include the solvent, temperature, and pH, which can shift the equilibrium, thereby altering the compound's chemical properties and reactivity. acs.org
The thioamide-thiol equilibrium involves the migration of a proton from the nitrogen to the sulfur atom, accompanied by a shift in the position of the double bond.
Solvent Effects
The nature of the solvent plays a pivotal role in determining the predominant tautomeric form of thioamides like this compound. The polarity of the solvent and its ability to form hydrogen bonds are particularly influential. numberanalytics.com
Polar Solvents: In polar solvents, the thione form is generally favored. irb.hr Polar molecules can stabilize the dipole moment of the thione group (C=S). orientjchem.org Protic solvents, which can act as both hydrogen bond donors and acceptors, can form a bridge for proton transfer, influencing the equilibrium. researchgate.net For instance, solvents like dimethyl sulfoxide (B87167) (DMSO), which is a strong hydrogen bond acceptor, can stabilize the NH group of the thione tautomer. missouri.edu Conversely, some studies have shown that in DMSO-d6, the thiol form of certain thioamides can be predominant, highlighting the complexity of solvent interactions.
Non-polar Solvents: In non-polar solvents such as chloroform (B151607) or cyclohexane, the equilibrium tends to shift towards the less polar thiol form. irb.hrorientjchem.org This form is less stabilized by intermolecular forces in a non-polar environment.
The equilibrium is a delicate balance of solute-solvent interactions. For example, a polar solvent can stabilize a tautomer with a higher dipole moment, while hydrogen bonding can favor one form over the other depending on which tautomer has stronger hydrogen bond donor or acceptor sites. numberanalytics.commissouri.edu
Table 1: Influence of Solvent Polarity on Thioamide Tautomeric Equilibrium (General)
| Solvent | Dielectric Constant (ε) | Predominant Form (General Trend) | Rationale |
| Cyclohexane | 2.0 | Thiol | Low polarity favors the less polar thiol tautomer. |
| Chloroform | 4.8 | Thiol | Favors the less polar tautomer, though some H-bonding is possible. |
| Acetone | 20.7 | Mixed/Thione | Intermediate polarity; equilibrium is sensitive to specific interactions. |
| Methanol/Ethanol (B145695) | 32.7 / 24.6 | Thione | Polar protic solvents stabilize the polar thione form through H-bonding. |
| DMSO | 46.7 | Thione | High polarity and strong H-bond acceptor capacity stabilize the thione form. irb.hr |
| Water | 80.1 | Thione | High polarity strongly favors the more polar thione tautomer. orientjchem.org |
Temperature Effects
Temperature is another critical factor that can alter the position of the tautomeric equilibrium. numberanalytics.com An increase in temperature generally provides the energy needed to overcome the activation barrier between tautomers, often favoring the more stable form. numberanalytics.com For many related systems, studies have shown that increasing the temperature shifts the equilibrium. For example, in studies of β-triketones, an increase in temperature dramatically shifts the balance toward the less intramolecularly hydrogen-bonded keto form. irb.hr Mass spectrometry studies on thioamides have utilized temperature variations in the sample inlet to probe the thermodynamics of tautomerization in the gas phase. tsijournals.com This methodology allows for the estimation of the enthalpy difference between the tautomers, confirming that the equilibrium is temperature-dependent. tsijournals.com For curcumin, a compound with keto-enol tautomerism, the process was found to be enthalpy-driven at both acidic and neutral pH. rsc.org
Conformational Analysis and Rotational Isomerism within this compound Structures
The structure of this compound is not rigid; it can exist in different spatial arrangements known as conformations. These arise from rotation around its single bonds, most notably the carbon-nitrogen (C-N) bond.
Rotational Isomerism around the C-N Bond
The C-N bond in this compound, like other primary thioamides, has a significant degree of double-bond character due to resonance. This is more pronounced than in the corresponding amides. The resonance involves the delocalization of the nitrogen lone pair electrons towards the sulfur atom, creating a partial double bond and restricting rotation.
This restricted rotation gives rise to rotational isomers (or rotamers), which can be interconverted but are often stable enough to be observed spectroscopically. wikipedia.org The energy barrier to this rotation is a key characteristic of the thioamide group. For thioamides, this barrier is typically higher than for amides by approximately 5-7 kcal/mol. nsf.gov
Studies on related molecules like N,N-dimethylthioformamide (DMTF) and N,N-dimethylthioacetamide (DMTA) have provided insight into these rotational barriers. The barrier is influenced by the solvent, with more polar solvents leading to changes in the barrier height due to differential stabilization of the ground state and the transition state of the rotation. nih.gov
Table 2: Representative Rotational Energy Barriers for Simple Thioamides
| Compound | Solvent | Rotational Barrier (ΔG‡, kcal/mol) | Method |
| N,N-Dimethylthioformamide (DMTF) | Gas Phase | 20.7 ± 0.2 | NMR |
| N,N-Dimethylthioformamide (DMTF) | CDCl₃ | 20.9 ± 0.1 | NMR |
| N,N-Dimethylthioformamide (DMTF) | Acetonitrile-d₃ | 21.4 ± 0.1 | NMR |
| N,N-Dimethylthioacetamide (DMTA) | Gas Phase | 18.0 ± 0.2 | NMR |
| N,N-Dimethylthioacetamide (DMTA) | CDCl₃ | 18.4 ± 0.1 | NMR |
| N,N-Dimethylthioacetamide (DMTA) | Acetonitrile-d₃ | 19.3 ± 0.1 | NMR |
Data adapted from studies on DMTF and DMTA to illustrate typical values for thioamides. nih.gov Specific values for this compound may vary.
Conformational Preferences of the Alkyl Chain
Computational and Theoretical Investigations of Pentanethioamide
Quantum Chemical Studies on Electronic Structure and Chemical Bonding of Pentanethioamide
Quantum chemical methods are instrumental in elucidating the detailed electronic landscape of molecules. For thioamides, these studies reveal the intricate interplay of electron delocalization, resonance, and the influence of the sulfur atom, which distinguish them from their amide counterparts.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecular systems due to its favorable balance of accuracy and computational cost. acs.orgresearchgate.net Applications to thioamide systems provide significant insights into their geometry, chemical bonding, and reactivity. researchgate.netnih.gov
DFT calculations, for instance using the B3LYP functional, have been employed to optimize the geometries and analyze the vibrational spectra of various thioamides. nih.gov A key feature of the thioamide group is the planarity and the partial double bond character of the C–N bond, resulting from the delocalization of the nitrogen lone pair into the C=S π-system (n(N) → π*(C=S)). researchgate.net Natural Bond Orbital (NBO) analysis confirms this significant delocalization, which is generally reported to be even larger in thioamides than in amides. researchgate.net This delocalization results in a relatively high rotational barrier around the C–N bond. nsf.gov
DFT calculations also provide detailed information about atomic charges and the distribution of molecular orbitals. The electrostatic potential maps generated from DFT calculations show a region of negative potential around the sulfur atom, which is a key site for electrophilic attack and hydrogen bond acceptance. nih.govscilit.com The Highest Occupied Molecular Orbital (HOMO) in simple thioamides is often localized on the sulfur and nitrogen atoms, indicating these as primary sites for electron donation, while the Lowest Unoccupied Molecular Orbital (LUMO) is typically a π* orbital centered on the C=S bond. nih.gov
Table 4.1.1: Representative Geometric and Electronic Parameters for Thioacetamide (B46855) (as a model for this compound) from DFT Calculations Note: The following data is illustrative and compiled from typical results found in computational studies of simple thioamides like thioacetamide at common levels of theory (e.g., B3LYP/6-311++G(d,p)). Actual values may vary based on the specific computational method and basis set used.
| Parameter | Description | Typical Calculated Value |
| Bond Lengths | ||
| r(C=S) | Carbon-Sulfur double bond length | ~1.67 Å |
| r(C-N) | Carbon-Nitrogen single bond length | ~1.36 Å |
| r(C-C) | Carbon-Carbon single bond length | ~1.51 Å |
| Bond Angles | ||
| ∠(SCN) | Sulfur-Carbon-Nitrogen angle | ~123° |
| ∠(CCN) | Carbon-Carbon-Nitrogen angle | ~115° |
| ∠(CCS) | Carbon-Carbon-Sulfur angle | ~122° |
| Electronic Properties | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 6.0 eV |
| Dipole Moment | Molecular dipole moment | ~ 4.5 D |
This is an interactive table. Click on the headers to sort the data.
While DFT is a powerful tool, high-level ab initio methods are often required for a more accurate description of electron correlation—the interaction between electrons that DFT approximations can sometimes struggle to capture perfectly. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. arxiv.orgcdnsciencepub.com
The simplest ab initio approach, the Hartree-Fock (HF) method, neglects electron correlation and serves as a baseline. arxiv.org Studies on thioamides that compare HF and DFT results show that including electron correlation is crucial for accurately predicting properties like vibrational frequencies and reaction barriers. nih.gov For example, in a study of 4-chlorobenzothioamide, both HF and DFT (B3LYP) methods were used, with the B3LYP results showing better agreement with experimental vibrational spectra. nih.gov
Post-Hartree-Fock methods build upon the HF result to include electron correlation. MP2 calculations, for instance, have been used to study the stability of thioamide-substituted carbocations. acs.org For even higher accuracy, especially for rotational barriers and reaction energies, the "gold standard" CCSD(T) method (Coupled Cluster with single, double, and perturbative triple excitations) is employed. acs.org While computationally expensive, CCSD(T) calculations provide benchmark data. For example, a CCSD(T) study on formamide (B127407) provided a highly accurate barrier to internal rotation, which serves as a reference for thioamide analogues. acs.org For studying excited states, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its subsequent perturbation theory corrections (CASPT2) are necessary, as has been demonstrated in investigations of the photoisomerization of N-methylthioacetamide. sumitomo-chem.co.jp
Computational Modeling of this compound Reaction Pathways and Mechanistic Prediction
Computational chemistry is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, rates, and selectivity. rsc.org This is particularly valuable for thioamide chemistry, which includes diverse reactions like hydrolysis, alkylation, and participation in cycloadditions.
A cornerstone of mechanistic investigation is the identification of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants and products. researchgate.net Locating a TS structure is a critical step, often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a stationary point is located, a frequency calculation is performed to confirm its nature; a true TS has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. beilstein-journals.org
To verify that a located TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.govacs.org The IRC calculation follows the minimum energy path downhill from the TS in both forward and reverse directions. acs.orgacs.org A successful IRC calculation confirms the connection between the TS and the respective energy minima of the reactants and products. researchgate.netresearchgate.net This procedure has been successfully applied in studies of thioamide reactions. For instance, in a computational study of the ruthenium-catalyzed addition of thioamides to terminal alkynes, IRC calculations were used to confirm that the located transition states connected the appropriate intermediates in the catalytic cycle. beilstein-journals.org Similarly, the mechanism of sulfonyl amidine formation from thioamides and sulfonyl azides was investigated, with IRC analysis confirming the connectivity of a key linear adduct and the subsequent transition state. researchgate.net
In recent years, machine learning (ML) has emerged as a powerful technique to accelerate chemical discovery by learning from large datasets of chemical information. researchgate.net In the context of thioamides, ML models can predict reactivity, classify chemical properties, and assist in the design of new synthetic routes.
One notable application involved the development of ML models to predict the effect of thioamide substitutions on peptide susceptibility to proteolysis. acs.org In this study, structural information from Rosetta simulations of thioamide-containing peptide-protease complexes was used as features to train various ML classifiers. acs.org The models accurately predicted whether a thioamide at a specific position would inhibit or permit cleavage, with analysis suggesting that steric effects were the primary determinant of proteolytic resistance. acs.org
Another approach combines DFT calculations with ML to predict reactivity across large chemical spaces. science.gov This has been applied to the cis-trans isomerization of thioamides, where ML models were trained on DFT-calculated activation barriers to predict the ease of C-N bond rotation, a key factor in the reactivity of these compounds in cross-coupling reactions. science.gov Furthermore, ML models have been developed for complex tasks like atom-to-atom mapping in chemical reactions, which is crucial for understanding reaction mechanisms. researchgate.net A thiazole (B1198619) synthesis reaction involving a primary thioamide was included in the training set for one such model, highlighting the applicability of ML to thioamide synthetic chemistry. researchgate.net
Theoretical Prediction of this compound Tautomeric Ratios and Energetic Landscapes
Thioamides can exist in two tautomeric forms: the thione form (containing a C=S bond and an N-H bond) and the thiol form (containing a C=N bond and an S-H bond). The position of this equilibrium is crucial as it affects the molecule's structure, hydrogen-bonding capability, and reactivity.
Computational methods, particularly DFT, are frequently used to calculate the relative energies of these tautomers and predict their equilibrium ratios. scispace.comacs.org For simple, acyclic thioamides like thioacetamide and thiobenzamide, the thione form is overwhelmingly dominant in both the gas phase and in solution. mdpi.com Early experimental and computational work estimated the pKT (defined as -log([thiol]/[thione])) for thioacetamide to be approximately -8.6, indicating a very small fraction of the thiol tautomer at equilibrium. mdpi.com
High-level ab initio and DFT calculations consistently support the greater stability of the thione form. A comprehensive study on the 2-pyridinethione/2-pyridinethiol system found that while the thiol form was slightly more stable in the gas phase at high levels of theory (CCSD(T)), the thione form becomes significantly more stable in solution. This reversal is attributed to the much larger dipole moment of the thione tautomer, which is better stabilized by polar solvents. The energy barrier for the uncatalyzed intramolecular proton transfer is typically high (over 25 kcal/mol), suggesting that tautomerization in solution is likely facilitated by solvent molecules or occurs via intermolecular proton transfer in hydrogen-bonded dimers.
Table 4.3.1: Calculated Relative Energies for Thione-Thiol Tautomerism of Thioacetamide Note: This table presents representative data compiled from the literature for thioacetamide as a model for this compound. Values are highly dependent on the level of theory, basis set, and solvent model.
| Level of Theory | Phase | Relative Energy of Thiol Form (kcal/mol) | Predominant Tautomer |
| CCSD(T)/cc-pVTZ | Gas | +1.5 - 3.0 | Thione |
| B3LYP/6-311+G | Gas | +2.0 - 4.0 | Thione |
| B3LYP/6-311+G (PCM) | Water | +7.0 - 9.0 | Thione |
| MP2/6-31G(d,p) | Gas | +3.5 | Thione |
This is an interactive table. Click on the headers to sort the data.
Coordination Chemistry of Pentanethioamide: Ligand Properties and Metal Complexation
Pentanethioamide as a Ligand: Donor Atom Preferences and Coordination Modes
This compound possesses two primary donor atoms: the sulfur of the thiocarbonyl group (C=S) and the nitrogen of the amide group (-NH₂). This duality allows for several modes of coordination, influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
The thioamide group can exist in tautomeric forms, the thione form (C=S) and the thiol form (C-SH), which significantly influences its coordination behavior. The thione form typically acts as a neutral ligand, while deprotonation of the thiol form generates an anionic ligand, enhancing its coordination ability.
Donor Preferences: The preference for coordination via the sulfur or nitrogen atom can often be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.
Sulfur (Soft Donor): As a soft donor atom, the sulfur of the thiocarbonyl group shows a strong affinity for soft metal ions like Ag(I), Hg(II), and Pd(II).
Nitrogen (Hard Donor): The nitrogen atom is a harder donor and preferentially coordinates to hard metal ions such as Cr(III), Fe(III), and Co(III).
Borderline Metals: Metal ions with intermediate hardness, such as Fe(II), Co(II), Ni(II), and Cu(II), can coordinate to either or both donor atoms, leading to a wider variety of complex structures. researchgate.net
Coordination Modes: this compound can adopt several coordination modes:
Monodentate S-coordination: The ligand binds to the metal center exclusively through the sulfur atom. This is the most common mode, especially with soft metal ions.
Monodentate N-coordination: Less common, this mode involves coordination only through the nitrogen atom.
Bidentate (S,N)-chelation: The ligand forms a stable five-membered ring by coordinating to the metal center through both the sulfur and nitrogen atoms. This often occurs after deprotonation of the amide nitrogen, forming an anionic ligand that binds more strongly.
Bridging Ligand: The thioamide group can bridge two metal centers, with the sulfur atom coordinating to both.
The versatility in coordination modes makes this compound a valuable ligand in the design of polynuclear complexes and materials with specific electronic and magnetic properties. researchgate.net
Synthesis and Advanced Structural Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. dnu.dp.ualpnu.ua The stoichiometry of the reactants, pH of the solution, and reaction temperature can be controlled to isolate complexes with specific coordination geometries and nuclearities.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of metal-pentanethioamide complexes at the atomic level. nih.govnih.govmemtein.com This powerful technique provides precise information on:
Coordination Geometry: It confirms the arrangement of the ligands around the metal center, which can be, for example, octahedral, tetrahedral, or square planar. jocpr.com
Bond Lengths and Angles: The distances between the metal and donor atoms (M-S and M-N) and the angles within the coordination sphere are accurately measured, offering insights into the strength and nature of the metal-ligand bonds.
Intermolecular Interactions: It reveals details about hydrogen bonding, van der Waals forces, and π-π stacking interactions that stabilize the crystal lattice.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₂₈Cl₂N₂NiO₄S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.45 |
| Volume (ų) | 988.2 |
| Z | 2 |
| Bond Length Ni-S (Å) | 2.45(1) |
| Bond Angle S-Ni-O (°) | 89.5(2) |
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a vital tool for studying metal complexes with unpaired electrons (paramagnetic species), such as those of copper(II) (d⁹) or high-spin iron(III) (d⁵). researchgate.netcardiff.ac.uk The EPR spectrum of a copper(II)-pentanethioamide complex, for instance, can provide detailed information about the coordination environment of the Cu²⁺ ion. researchgate.netethz.chnih.gov
The spectrum is characterized by g-values, which reflect the interaction of the unpaired electron with the external magnetic field. For an axially symmetric complex, two g-values, g∥ and g⊥, are observed. The relationship between these values (e.g., g∥ > g⊥ > 2.0023) can help to determine the ground electronic state of the copper ion, typically dₓ²-y² in a distorted octahedral or square planar geometry. Hyperfine coupling to the copper nucleus (I = 3/2) splits the signals into a characteristic quartet, providing further insight into the electronic structure and covalency of the metal-ligand bonds.
Mössbauer Spectroscopy: For complexes containing specific isotopes, such as ⁵⁷Fe or ¹¹⁹Sn, Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of the metal nucleus. cdnsciencepub.comnih.govnih.gov In the context of an iron-pentanethioamide complex, ⁵⁷Fe Mössbauer spectroscopy can precisely determine:
Oxidation State: The isomer shift (δ) is directly related to the electron density at the nucleus and is highly sensitive to the oxidation state of the iron (e.g., Fe(II) vs. Fe(III)).
Spin State: The combination of isomer shift and quadrupole splitting can distinguish between high-spin and low-spin electronic configurations.
Coordination Symmetry: The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient. A non-zero ΔE_Q indicates a distortion from a perfect cubic symmetry (like octahedral or tetrahedral). isroset.orgsemanticscholar.org
The table below presents hypothetical Mössbauer parameters for a high-spin Fe(II) complex with this compound, indicative of a distorted tetrahedral geometry.
| Parameter | Value | Information Deduced |
|---|---|---|
| Isomer Shift (δ) (mm/s) | +0.75 | High-spin Fe(II) |
| Quadrupole Splitting (ΔE_Q) (mm/s) | 2.10 | Distorted coordination geometry (non-cubic) |
Electronic Structure and Bonding in this compound Coordination Compounds
The electronic properties and the nature of the chemical bonds in metal-pentanethioamide complexes are best described by a combination of Ligand Field Theory and Molecular Orbital Theory.
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of d-orbitals in transition metal complexes. wikipedia.orgbritannica.comwpmucdn.com When this compound ligands coordinate to a metal ion, their electric field removes the degeneracy of the metal's d-orbitals. For an octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²).
The magnitude of Δo determines the electronic configuration of the metal ion (high-spin or low-spin) and influences the complex's magnetic properties and visible absorption spectra, which are responsible for their color. youtube.com For instance, a larger Δo will result in the absorption of higher-energy light (towards the blue end of the spectrum), and the complex will appear yellow or red.
Molecular Orbital (MO) theory provides a more complete description of bonding by considering the overlap of metal atomic orbitals and ligand group orbitals to form molecular orbitals (MOs). uci.edubrsnc.inyoutube.comyoutube.com The interaction between a metal and this compound involves:
σ-Donation: The primary bonding interaction is the donation of electron density from the filled σ-orbitals of the sulfur and/or nitrogen donor atoms of this compound into the empty d-orbitals of the metal. This forms σ-bonding MOs, which are lower in energy, and σ*-antibonding MOs, which are higher in energy.
π-Interactions:
Ligand-to-Metal (L→M) π-Donation: Filled p-orbitals on the sulfur atom can have the correct symmetry to overlap with the metal's t₂g orbitals, donating further electron density to the metal. This type of interaction is common with early transition metals in lower oxidation states.
Metal-to-Ligand (M→L) π-Backbonding: For metals in low oxidation states with filled or partially filled t₂g orbitals, electron density can be donated back into the empty π* antibonding orbitals of the C=S bond of this compound. wikipedia.org This back-donation strengthens the metal-ligand bond and weakens the C=S bond, which can be observed experimentally as a decrease in the C=S stretching frequency in the infrared spectrum.
The relative energies of the metal d-orbitals and the ligand's frontier molecular orbitals (HOMO and LUMO) dictate the nature and strength of these interactions, ultimately determining the stability and reactivity of the resulting complex. nih.gov
Reactivity and Catalytic Applications of this compound Metal Complexes
While specific research on the reactivity and catalytic applications of this compound metal complexes is limited in publicly available literature, the broader class of thioamide-containing ligands offers significant insights into their potential chemical behavior. Thioamides, as a class of compounds, are known for their versatile coordination chemistry, which in turn influences the reactivity and catalytic potential of their metal complexes. researchgate.netucj.org.ua This section, therefore, discusses the expected reactivity and potential catalytic applications of this compound metal complexes based on the established chemistry of other thioamide derivatives.
The reactivity of thioamide metal complexes is largely dictated by the nature of the thioamide group, which can exist in thione and thiol tautomeric forms. ucj.org.ua This tautomerism can influence the coordination mode and the resulting geometry of the metal complex. ucj.org.ua Thioamides can coordinate to metal centers as monodentate, bridging, or chelating ligands, providing a versatile platform for the design of catalysts. researchgate.net
The electronic properties of thioamide ligands can be tuned, which allows for the modulation of the redox potentials of the resulting metal complexes. researchgate.net This redox activity is a key feature in many catalytic cycles. rsc.org The sulfur atom in the thioamide ligand can interact strongly with metal ions, influencing the electronic structure and, consequently, the reactivity of the metal center. nih.gov
Ligand Exchange and Redox Reactions:
Ligand exchange reactions are fundamental to the synthesis and catalytic cycles of many transition metal complexes. crunchchemistry.co.ukchemguide.co.uk In the context of this compound complexes, it is anticipated that the this compound ligand could be displaced by other ligands, or that other ligands in the coordination sphere could be exchanged. The kinetics and thermodynamics of such exchanges would depend on factors such as the nature of the metal ion, the solvent, and the incoming and outgoing ligands.
The redox behavior of metal complexes containing thioamide-type ligands is an area of active research. The ability of the thioamide sulfur atom to participate in redox processes, potentially in cooperation with the metal center, is a key aspect of their chemistry. nih.govnih.gov While specific electrochemical data for this compound complexes are not available, studies on other thioamide and thiolate complexes suggest that the sulfur center can be redox-active. nih.govnih.gov
Catalytic Applications:
Drawing parallels from the broader family of thioamide complexes, this compound metal complexes could potentially find applications in a variety of catalytic transformations. Transition metal complexes bearing thioamide-containing ligands, such as thiosemicarbazones and thienyl thioamides, have demonstrated catalytic activity in several important organic reactions. researchgate.netmdpi.com
These applications include:
Cross-Coupling Reactions: Palladium complexes of thiosemicarbazones have been effectively used as catalysts in Suzuki-Miyaura and Sonogashira cross-coupling reactions. mdpi.com These reactions are pivotal for the formation of carbon-carbon bonds in organic synthesis.
C-H Bond Arylation: Palladium-catalyzed C-H bond arylation of thienyl thioamides has been reported, where the thioamide group acts as a directing group. researchgate.net This suggests that a this compound ligand could potentially direct similar transformations.
Transfer Hydrogenation: Ruthenium(II) complexes containing thioamide ligands have been employed as catalysts for the transfer hydrogenation of ketones. ucj.org.ua
Oxidation Reactions: Copper(II) thiosemicarbazone complexes have been investigated as catalysts for the oxidation of alcohols. ucj.org.ua
The catalytic efficiency in these systems is influenced by the stability of the metal-ligand bond and the electronic environment provided by the thioamide ligand. mdpi.commdpi.com The ability of the thioamide group to stabilize different oxidation states of the metal center is crucial for the catalytic cycle. mdpi.com
Below are illustrative tables of catalytic activities for metal complexes of other thioamide derivatives, which may serve as a model for the potential applications of this compound complexes.
Table 1: Illustrative Catalytic Activity of Thioamide-Related Metal Complexes in Cross-Coupling Reactions
| Catalyst/Ligand | Reaction Type | Substrates | Product Yield (%) | Reference |
|---|---|---|---|---|
| Palladium-thiosemicarbazone complex | Sonogashira Coupling | Phenylacetylene and aryl bromides | Moderate to very good | mdpi.com |
| Pd(phen)22 / Thienyl thioamide | C-H Arylation | Thienyl thioamides and boronic acids | Not specified | researchgate.net |
Table 2: Illustrative Catalytic Activity of Thioamide-Related Metal Complexes in Hydrogenation and Oxidation Reactions
| Catalyst/Ligand | Reaction Type | Substrate | Conversion/Yield (%) | Reference |
|---|---|---|---|---|
| Ruthenium(II) arene thioamide complex | Transfer Hydrogenation | Ketones | Not specified | ucj.org.ua |
| Copper(II) thiosemicarbazone complex | Alcohol Oxidation | Alcohols | Not specified | ucj.org.ua |
Note: The tables above provide generalized findings from the cited literature. Specific yields and conditions are detailed in the primary research articles.
Q & A
Q. What are the standard synthetic routes for Pentanethioamide, and how are they validated?
this compound is typically synthesized via multicomponent reactions involving isocyanides, as demonstrated in the synthesis of its derivatives (e.g., N-(tert-butyl)-4-methyl-2-(propyl(quinolin-4-yl)amino)this compound) . Validation involves spectroscopic characterization (NMR, IR) and comparison to literature data. Researchers should ensure reproducibility by documenting reaction conditions (solvent, temperature, catalyst) and purity assessments (HPLC, TLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural features?
Key techniques include:
- ¹H/¹³C NMR : To confirm backbone structure and substituent positions .
- FT-IR : For identifying thioamide (C=S) and amine (N-H) functional groups.
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, though this compound-specific data may require experimental validation .
Q. How should researchers handle safety protocols when working with this compound?
Follow SDS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Document incidents to improve lab safety protocols .
Q. What experimental design principles apply to studying this compound’s reactivity?
Use controlled variables (e.g., solvent polarity, temperature) to isolate reaction pathways. Include negative controls (e.g., omitting catalysts) and triplicate runs to assess consistency. Statistical tools (ANOVA) can quantify significance of observed trends .
Advanced Research Questions
Q. How can computational modeling elucidate this compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations predict electron density distribution, bond dissociation energies, and transition states. Compare computational results with experimental data (e.g., UV-Vis spectra) to validate models. Software like Gaussian or ORCA is recommended, with basis sets tailored to sulfur-containing systems .
Q. What strategies resolve contradictions in this compound’s reported spectroscopic vs. crystallographic data?
Re-evaluate experimental conditions: crystallographic data may reflect solid-state packing effects, while NMR captures solution-phase conformers. Use complementary methods (XRD for crystal structure, NOESY for solution dynamics) and consult crystallographic databases (CCDC) for benchmark comparisons .
Q. How can synthesis reproducibility issues be addressed for this compound derivatives?
Document all parameters: reagent purity, stirring rate, and atmospheric controls (e.g., inert gas). Publish detailed protocols in line with journal guidelines (e.g., Pharmaceutical Research’s materials and methods standards). Share raw data (e.g., NMR spectra) as supplementary information .
Q. What methodologies optimize reaction yields in this compound-based multicomponent reactions?
Employ Design of Experiments (DoE) to test variables (catalyst loading, stoichiometry). Response Surface Methodology (RSM) identifies optimal conditions. Present yield data in tables with error margins (±SD) and statistical confidence intervals .
Q. How do solvent effects influence this compound’s stability and reactivity?
Conduct kinetic studies in varying solvents (polar aprotic vs. protic). Monitor degradation via HPLC and correlate with solvent parameters (dielectric constant, H-bonding capacity). Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life under storage conditions .
Q. What interdisciplinary approaches expand this compound’s applications in materials science or medicinal chemistry?
Collaborate with biologists for toxicity assays (e.g., IC₅₀ in cell lines) or with material scientists to study self-assembly properties. Frame research questions using FINERMAPS criteria (Feasible, Novel, Ethical, Relevant) to ensure translational impact .
Data Analysis & Publication
Q. How should researchers present contradictory data in this compound studies?
Clearly distinguish anomalies (e.g., outlier runs) from systemic trends. Use discussion sections to hypothesize causes (e.g., impurity interference) and propose follow-up experiments. Transparency in data reporting builds credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
